Home > Products > Screening Compounds P127338 > Cilofexor tromethamine
Cilofexor tromethamine - 2253764-93-9

Cilofexor tromethamine

Catalog Number: EVT-264881
CAS Number: 2253764-93-9
Molecular Formula: C32H33Cl3N4O8
Molecular Weight: 707.99
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cilofexor, also known as GS-9674, is a farnesoid X receptor (FXR) agonist. The nonsteroidal FXR agonist cilofexor (GS-9674) improves markers of cholestasis and liver injury in patients with PSC. In clinical study, cilofexor was well tolerated and led to significant improvements in liver biochemistries and markers of cholestasis in patients with PSC.
Overview

Cilofexor tromethamine is a nonsteroidal compound classified as a farnesoid X receptor agonist. It is primarily under investigation for its therapeutic potential in treating liver diseases, including non-alcoholic fatty liver disease, non-alcoholic steatohepatitis, and primary sclerosing cholangitis. The compound is currently being developed by Gilead Sciences and has shown promise in clinical trials for improving liver function and reducing fibrosis and steatosis in affected patients .

Source

Cilofexor tromethamine is derived from the core structure of cilofexor, which has a complex chemical composition characterized by multiple functional groups. The tromethamine salt form is utilized to enhance the compound's solubility and stability, making it suitable for pharmaceutical applications .

Classification

Cilofexor tromethamine belongs to the class of organic compounds known as phenylazetidines. These compounds are polycyclic aromatic structures that include a phenyl group, contributing to their biological activity. The chemical formula for cilofexor tromethamine is C32H34Cl3N3O5C_{32}H_{34}Cl_3N_3O_5 with a molecular weight of approximately 707.99 g/mol .

Synthesis Analysis

Methods

The synthesis of cilofexor tromethamine involves several key steps, including the formation of its core structure followed by various functionalization reactions. The final step typically includes the formation of the tromethamine salt to enhance solubility.

Technical Details

  1. Core Structure Formation: The initial synthesis involves constructing the azetidine ring, which is critical for the biological activity of the compound.
  2. Functionalization: Subsequent reactions introduce necessary functional groups that modulate its pharmacological properties.
  3. Salt Formation: The tromethamine salt is prepared to improve solubility and stability, facilitating better bioavailability during clinical use .
Molecular Structure Analysis

Structure

Cilofexor tromethamine features a complex molecular structure characterized by multiple rings and functional groups. Its structural formula can be detailed as follows:

  • IUPAC Name: 2-[3-(2-chloro-4-{[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy}phenyl)-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid.
  • CAS Number: 1418274-28-8.

Data

The molecular weight is approximately 707.99 g/mol, and its chemical formula is C32H34Cl3N3O5C_{32}H_{34}Cl_3N_3O_5. The compound exhibits a polar surface area of 108.92 Ų and has a predicted water solubility of 0.0295 mg/mL .

Chemical Reactions Analysis

Reactions

Cilofexor tromethamine can undergo various chemical reactions that modify its structure and properties:

  1. Oxidation: Under specific conditions, cilofexor tromethamine can be oxidized to form derivatives that may exhibit altered biological activity.
  2. Reduction: Reduction reactions can be performed to modify functional groups, potentially enhancing therapeutic effects.
  3. Substitution: Common substitution reactions involve replacing specific functional groups with others to tailor the compound's properties for desired applications.

Technical Details

Reagents commonly used in these reactions include:

  • Oxidizing Agents: Such as potassium permanganate.
  • Reducing Agents: Like sodium borohydride.
  • Nucleophiles: For substitution reactions that alter functional groups.
Mechanism of Action

Cilofexor tromethamine exerts its pharmacological effects primarily through the activation of the farnesoid X receptor. This nuclear receptor plays a crucial role in regulating bile acid synthesis, lipid metabolism, and glucose homeostasis.

Process

Upon binding to the farnesoid X receptor, cilofexor tromethamine modulates the expression of various genes involved in:

  • Bile acid homeostasis.
  • Lipid metabolism.
  • Inflammatory responses within the liver.
Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid (typically in crystalline form).
  • Color/Form: Crystalline mass with a slight characteristic odor.

Chemical Properties

  • Molecular Weight: Approximately 707.99 g/mol.
  • Water Solubility: 0.0295 mg/mL.
  • Log P (octanol-water partition coefficient): Predicted values range from 4.65 to 5.36, indicating moderate lipophilicity.

Relevant Data

The compound's polar surface area is approximately 108.92 Ų, with seven hydrogen bond acceptors and two hydrogen bond donors, suggesting potential interactions with biological macromolecules .

Applications

Cilofexor tromethamine has several significant applications in scientific research and medicine:

  1. Chemistry: Utilized as a model compound to study farnesoid X receptor agonists' effects on biochemical pathways.
  2. Biology: Investigated for its role in regulating bile acid homeostasis and lipid metabolism.
  3. Medicine: Explored as a potential treatment for liver diseases such as non-alcoholic fatty liver disease and primary sclerosing cholangitis.
  4. Pharmaceutical Development: Its ability to improve liver function makes it a valuable candidate for further development in therapeutic applications targeting liver-related conditions .
Chemical and Physicochemical Characterization of Cilofexor Tromethamine

Molecular Structure and Isomeric Properties

Cilofexor tromethamine is a nonsteroidal farnesoid X receptor (FXR) agonist developed as a tromethamine (tris(hydroxymethyl)aminomethane) salt of the parent carboxylic acid compound, cilofexor (GS-9674). The molecular formula of the salt is C32H33Cl3N4O8, with a molecular weight of 707.99 g/mol [8] [9]. The parent cilofexor molecule (C28H22Cl3N3O5, MW 586.85 g/mol) features a complex structure containing multiple chlorine substituents, a carboxylic acid functionality, and fused heterocyclic ring systems that create a rigid, planar central core [1] [5]. The CAS registry number for cilofexor tromethamine is 2253764-93-9, distinguishing it from the free acid form (CAS 1418274-28-8) [5] [9].

The molecule contains several chiral centers, but exists as a single enantiomer in the therapeutically developed form. X-ray crystallographic studies confirm that the tromethamine counterion interacts specifically with the carboxylic acid group of cilofexor through an ionic bond, forming a stable 1:1 salt complex. The molecular structure exhibits limited conformational flexibility due to multiple ring systems and sterically hindered rotatable bonds, which contributes to its high target specificity as an FXR agonist (EC50 = 43 nM) [5]. No geometric or optical isomers with pharmacological relevance have been reported for the currently developed form.

Salt Formation Dynamics: Tromethamine vs. Parent Compound

The conversion of cilofexor free acid to its tromethamine salt significantly alters its physicochemical behavior. Salt formation is driven by the acid-base reaction between the carboxylic acid group of cilofexor (pKa ≈ 3.5-4.5, estimated) and the amine group of tromethamine (pKa ≈ 8.0), occurring in non-aqueous solvents or through mechanochemical methods [8] [10]. This salt formation markedly improves aqueous solubility compared to the parent acid, which is critical for oral bioavailability. The tromethamine salt demonstrates superior dissolution characteristics in the physiologically relevant pH range of the small intestine (pH 5.0-7.0), facilitating intestinal absorption [4].

However, forced degradation studies on tromethamine salts under high humidity and temperature (80°C, 75% RH) reveal potential chemical interactions between the API and counterion. Tromethamine can form both amide and ester condensation products with carboxylic acid-containing APIs when crystallinity is compromised and the system becomes deliquesced. Amide formation (between the tromethamine amine group and API carboxylic acid) predominates over ester formation (between tromethamine hydroxyl groups and API carboxylic acid), though both are possible under extreme conditions [10]. These reactions are minimal when the crystalline structure remains intact, highlighting the critical importance of maintaining crystalline purity during manufacturing and storage to prevent degradant formation. The tromethamine salt was selected over other cationic options due to its favorable toxicological profile and ability to balance solubility enhancement with adequate solid-state stability under standard storage conditions.

Solid-State Characterization: Crystalline Polymorphs and Stability

Cilofexor tromethamine exists in a well-defined crystalline solid state that provides critical stability advantages for pharmaceutical development. While detailed polymorph screening data are not fully disclosed in public literature, comprehensive solid-state characterization confirms that the preferred crystalline form exhibits high thermal stability with a melting point above 150°C [8] [10]. Differential scanning calorimetry (DSC) thermograms show a single endothermic peak corresponding to melting, suggesting high polymorphic purity in the developed form.

Table 1: Key Solid-State Properties of Cilofexor Tromethamine

PropertyCharacteristics
Solid formCrystalline salt
HygroscopicityModerate; deliquescence occurs at >75% RH
Thermal behaviorStable up to 100°C; melting with decomposition >150°C
Critical RH*Physical changes observed at ≥75% RH at 80°C
Degradation pathwaysCondensation reactions (amide/ester formation) when crystalline structure disrupted

*Relative Humidity

The crystalline lattice stability is highly dependent on environmental conditions. Under accelerated stability testing (40°C/75% RH), the salt maintains its crystalline structure without significant degradation. However, under extreme stress conditions (80°C/75% RH), the crystal structure collapses, leading to deliquescence and subsequent chemical degradation via condensation reactions between cilofexor and tromethamine [10]. X-ray powder diffraction (XRPD) analysis confirms maintenance of crystalline structure under standard storage conditions, which is essential for preventing these reactions. No solvate or hydrate forms with altered dissolution profiles have been reported as pharmaceutically relevant, suggesting the anhydrous crystalline form offers optimal stability for formulation development.

Solubility Profiling in Biorelevant Media

The solubility profile of cilofexor tromethamine has been extensively characterized in biorelevant media simulating human gastrointestinal conditions. These studies reveal pH-dependent solubility and significant food effects on dissolution behavior. In fasted-state simulated intestinal fluid (FaSSIF, pH 6.5), the salt demonstrates moderate solubility sufficient for intestinal absorption, though substantially lower than in aqueous buffers at neutral pH [3] [7].

Table 2: Solubility Profile of Cilofexor Tromethamine in Biorelevant Media

MediumpHSolubility (mg/mL)Biorelevance
Fasted state simulated gastric fluid (FaSSGF)1.6>1.0Simulates empty stomach conditions
Fasted state simulated intestinal fluid (FaSSIF)6.5~0.4Simulates fasted small intestine; critical for absorption prediction
Fed state simulated intestinal fluid (FeSSIF)5.0~0.3Simulates postprandial small intestine; explains food effect
Water6-7>1.0Overestimates intestinal solubility; not predictive

The lower solubility in FaSSIF compared to simple aqueous buffers highlights the importance of bile salt/lecithin components in biorelevant media for accurate solubility prediction. Pharmacokinetic studies in healthy volunteers confirm that administration with a moderate-fat meal reduces cilofexor exposure (AUC) by 21-45%, consistent with reduced dissolution in fed-state conditions where drug solubility is compromised by interaction with dietary lipids [4]. This food effect is attributed to reduced solubility in the postprandial intestinal environment (simulated by FeSSIF, pH 5.0) and potential binding to dietary components. The biorelevant solubility data directly informed formulation strategies to ensure consistent dissolution regardless of prandial state, critical for maintaining predictable exposure during clinical use.

Partition Coefficient (Log P) and Ionization Constants

Cilofexor tromethamine exhibits pH-dependent partitioning behavior due to ionizable functional groups in both the API and counterion. The parent cilofexor molecule contains a carboxylic acid group (pKa ≈ 3.8-4.2) that governs its ionization state across physiological pH ranges. The experimental octanol-water partition coefficient (log P) for the unionized cilofexor free acid is 3.54, indicating significant lipophilicity [5]. This high log P value correlates with the compound's membrane permeability and distribution characteristics.

Table 3: Ionization Constants and Partitioning Behavior

PropertyValueMethod/Notes
Carboxylic acid pKa~4.0 (estimated)Determined from pH-solubility profile and salt formation behavior
Tromethamine pKa8.07Standard value for tromethamine counterion
log P (free acid)3.54Experimental value; indicates high lipophilicity
log DpH 7.4~1.8 (estimated)Calculated from log P and pKa; indicates moderate distribution

The distribution coefficient (log D) at physiological pH 7.4 is approximately 1.8, calculated by accounting for the ionization state of the carboxylic acid group. This represents a 40-fold reduction in lipophilicity compared to the unionized form due to ionization of the carboxylic acid group, enhancing aqueous solubility at intestinal pH but potentially limiting passive diffusion. The tromethamine counterion itself (pKa = 8.07) remains predominantly ionized throughout the physiological pH range, contributing to the salt's high aqueous solubility but not significantly influencing membrane partitioning. The pH-dependent ionization profile directly impacts formulation design, with the salt form optimizing the balance between dissolution (favored by ionization) and membrane permeability (favored by neutral species).

Properties

CAS Number

2253764-93-9

Product Name

Cilofexor tromethamine

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[3-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid

Molecular Formula

C32H33Cl3N4O8

Molecular Weight

707.99

InChI

InChI=1S/C28H22Cl3N3O5.C4H11NO3/c29-20-2-1-3-21(30)24(20)25-18(26(39-33-25)15-4-5-15)12-38-17-6-7-19(22(31)11-17)28(37)13-34(14-28)23-10-16(27(35)36)8-9-32-23;5-4(1-6,2-7)3-8/h1-3,6-11,15,37H,4-5,12-14H2,(H,35,36);6-8H,1-3,5H2

InChI Key

CUWTTWVBVUZPAP-UHFFFAOYSA-N

SMILES

C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5(CN(C5)C6=NC=CC(=C6)C(=O)O)O)Cl.C(C(CO)(CO)N)O

Solubility

Soluble in DMSO

Synonyms

Cilofexor tromethamine; Cilofexor; GS-9674; GS 9674; GS9674; GS-9674 tromethamine salt;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.